molecular formula C22H24N4O3 B2719942 4-[4-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperazin-1-yl]benzamide CAS No. 2202158-35-6

4-[4-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperazin-1-yl]benzamide

Cat. No.: B2719942
CAS No.: 2202158-35-6
M. Wt: 392.459
InChI Key: FJZAHJFLKQRMTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have designed and synthesized novel derivatives based on the pyrazinamide scaffold. These derivatives were specifically tailored to exhibit anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The synthetic route likely includes modifications to the benzamide core, piperazine ring, and pyrazine moiety.


Molecular Structure Analysis

The molecular formula of 4-[4-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperazin-1-yl]benzamide is C22H24N4O3 . To visualize its structure, we can refer to computational models or experimental data. The compound likely features a benzamide group, a piperazine ring, and a prop-2-enoylamino side chain.

Future Directions

: Singireddi, S., Nandikolla, A., Suresh, A., et al. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 10(21), 12594–12605. Read more

Properties

IUPAC Name

4-[4-[4-[(prop-2-enoylamino)methyl]benzoyl]piperazin-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-2-20(27)24-15-16-3-5-18(6-4-16)22(29)26-13-11-25(12-14-26)19-9-7-17(8-10-19)21(23)28/h2-10H,1,11-15H2,(H2,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZAHJFLKQRMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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